N,2-dimethylcyclohexanamine hydrochloride
Overview
Description
N,2-dimethylcyclohexanamine hydrochloride is an organic compound belonging to the class of aliphatic amines. It is a tertiary amine with a cyclohexane ring substituted by a dimethylamino group. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-dimethylcyclohexanamine hydrochloride can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with dimethyl sulfate or methyl iodide under basic conditions. Another method includes the hydrogenation of N,N-dimethylcyclohexylamine using a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, this compound is typically produced by the reaction of cyclohexylamine with formaldehyde and hydrogen in the presence of a nickel or cobalt catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N,2-dimethylcyclohexanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted cyclohexylamines .
Scientific Research Applications
N,2-dimethylcyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: It is employed in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of N,2-dimethylcyclohexanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as a Bronsted base, accepting protons from donor molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylcyclohexylamine
- Cyclohexyldimethylamine
- N-methylcyclohexylamine
Uniqueness
N,2-dimethylcyclohexanamine hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N,2-dimethylcyclohexan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7-5-3-4-6-8(7)9-2;/h7-9H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJDRRXGVVIXPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-67-4 | |
Record name | N,2-dimethylcyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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